molecular formula C18H16O4 B8270508 Truxillic acid CAS No. 4462-95-7

Truxillic acid

Cat. No. B8270508
CAS RN: 4462-95-7
M. Wt: 296.3 g/mol
InChI Key: QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Truxillic acid is a crystalline stereoisomeric cyclic dicarboxylic acid with the formula (C6H5)2C4H4(COOH)2 . It is obtained by a photochemical cycloaddition from cinnamic acid .


Synthesis Analysis

Truxillic acid derivatives are prepared via solvent-free photocatalyzed [2+2] cyclodimerization of (E)-cinnamic acid . Target compounds are obtained through the substitution of –Cl or –OH groups in α-truxillic acid .


Molecular Structure Analysis

The molecular formula of Truxillic acid is C18H16O4 . It is a colorless solid . The [2+2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry .


Chemical Reactions Analysis

Truxillic acid is obtained by the [2+2] photocycloadditions of cinnamic acid where the two trans alkenes react head-to-tail . Upon heating, truxillic acids undergo cracking to give cinnamic acid .


Physical And Chemical Properties Analysis

Truxillic acid is a colorless solid . Its molecular weight is 296.32 g/mol . It has a characteristic odor .

Mechanism of Action

Truxillic acid has anti-inflammatory activities . The cyclobutane unit is a basic structural element of naturally occurring compounds in bacteria, fungi, plants, and marine invertebrates .

Future Directions

Truxillic acid and its derivatives have been at the core of numerous experimental works, most of them regarding the development of adequate protocols for their extraction and identification . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

properties

IUPAC Name

2,4-diphenylcyclobutane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196252, DTXSID501316746
Record name Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4462-95-7, 490-20-0
Record name Truxillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4462-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cocaic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Truxillic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC103001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Truxillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diphenylcyclobutane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COCAIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821BB4R21V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.